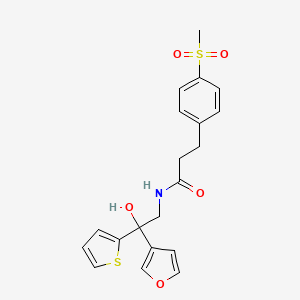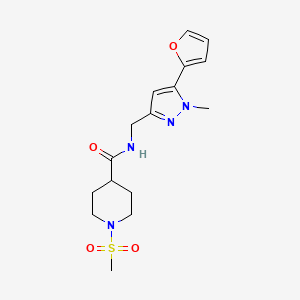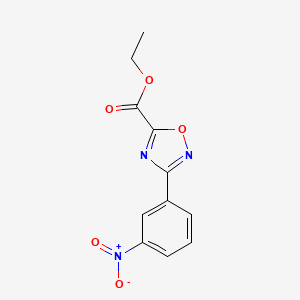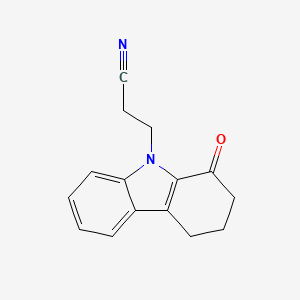![molecular formula C16H11N5O2S B2945614 4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B2945614.png)
4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
It is known that 1,3,4-oxadiazole derivatives, which are structurally similar to this compound, have been reported to target various enzymes such as thymidylate synthase, histone deacetylase (hdac), topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes such as DNA replication, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism .
Mode of Action
It can be inferred from related studies that 1,3,4-oxadiazole derivatives interact with their targets, leading to inhibition or modulation of the target enzymes’ activity . This interaction can result in the disruption of essential cellular processes, potentially leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving the target enzymes. For instance, inhibition of thymidylate synthase can disrupt DNA synthesis, while inhibition of HDAC can alter gene expression . Similarly, inhibition of topoisomerase II can affect DNA topology, and inhibition of telomerase can impact telomere maintenance . These disruptions can lead to cell cycle arrest, apoptosis, or other downstream effects .
Pharmacokinetics
The molecular weight of the compound is 33736 , which is within the range generally considered favorable for oral bioavailability
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. Based on the potential targets of 1,3,4-oxadiazole derivatives, the effects could include disrupted DNA synthesis, altered gene expression, changes in DNA topology, and shortened telomeres . These effects could lead to cell cycle arrest, apoptosis, or other forms of cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GS87 involves multiple steps, starting with the preparation of the oxadiazole ring. The key steps include:
Formation of the 1,2,4-oxadiazole ring: This is typically achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Thioether formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Final coupling: The thioether intermediate is coupled with a pyridine derivative to form the final GS87 compound.
Industrial Production Methods
Industrial production of GS87 would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Optimization of reaction conditions: Temperature, solvent, and catalyst selection to improve reaction efficiency.
Purification techniques: Use of chromatography and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
GS87 can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Substitution: The aromatic rings in GS87 can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions on the aromatic rings.
Major Products
Oxidation products: Sulfoxides and sulfones.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
GS87 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of GSK3 and its effects on various biochemical pathways.
Biology: Employed in cell biology to induce differentiation in AML cells and study cell signaling pathways.
Medicine: Potential therapeutic agent for treating AML and other diseases where GSK3 plays a critical role.
Industry: Could be used in the development of new drugs targeting GSK3.
Comparison with Similar Compounds
Similar Compounds
Lithium: A well-known GSK3 inhibitor but less specific compared to GS87.
Uniqueness of GS87
GS87 stands out due to its high specificity and potency in inhibiting GSK3, making it a valuable tool for research and potential therapeutic applications. Its ability to induce differentiation in AML cells more effectively than other GSK3 inhibitors highlights its unique properties .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c1-2-4-11(5-3-1)14-18-13(23-21-14)10-24-16-20-19-15(22-16)12-6-8-17-9-7-12/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTUWEZDVRVSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-2-{[8-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl methyl ether](/img/structure/B2945538.png)
![8-(butan-2-yl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2945540.png)


![5-{1-[(4-Methoxyphenoxy)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2945546.png)



![(2Z)-2-[(4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2945551.png)
![2-amino-4-phenethylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2945552.png)
![3-[(2-Chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2945553.png)
